Spectroscopic Characterization of 1-(Pyridin-2-yl)pyrrolidin-3-ol: A Predictive and Comparative Analysis
Spectroscopic Characterization of 1-(Pyridin-2-yl)pyrrolidin-3-ol: A Predictive and Comparative Analysis
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the heterocyclic compound 1-(Pyridin-2-yl)pyrrolidin-3-ol. In the absence of direct experimental spectra in publicly available literature, this document leverages advanced computational prediction methodologies and comparative analysis with structurally analogous compounds to offer an in-depth characterization. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectral properties of this molecule for identification, quality control, or further research endeavors.
Introduction
1-(Pyridin-2-yl)pyrrolidin-3-ol is a bifunctional molecule incorporating both a pyridine and a pyrrolidin-3-ol moiety. Such scaffolds are of significant interest in medicinal chemistry due to their potential to interact with a variety of biological targets. A thorough spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, enabling unambiguous structure confirmation and purity assessment. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
The predictions herein are generated using validated computational models, and the interpretations are supported by empirical data from structurally related molecules. This approach provides a robust and scientifically grounded predictive analysis.
Molecular Structure and Atom Numbering
To facilitate the discussion of the spectroscopic data, a clear and consistent atom numbering system is essential. The following diagram illustrates the structure of 1-(Pyridin-2-yl)pyrrolidin-3-ol with the numbering convention that will be used throughout this guide.
Figure 1: Molecular structure and atom numbering of 1-(Pyridin-2-yl)pyrrolidin-3-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for 1-(Pyridin-2-yl)pyrrolidin-3-ol are detailed below.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and pyrrolidine rings. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms, as well as the aromaticity of the pyridine ring.
Protocol for ¹H NMR Prediction: The ¹H NMR chemical shifts were predicted using the online tool NMRdb.org, which employs a machine learning algorithm based on a large database of experimental spectra. The prediction was performed for a standard frequency of 400 MHz.
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| H6' | 8.1 - 8.3 | dd | ~4.9, 0.9 | Doublet of doublets due to coupling with H7' and H8'. Deshielded due to proximity to the pyridine nitrogen. |
| H9' | 7.4 - 7.6 | ddd | ~8.5, 7.2, 1.9 | Triplet of doublets, coupled to H8' and H7'. |
| H7' | 6.6 - 6.8 | d | ~8.5 | Doublet, coupled to H9'. Shielded due to the electron-donating effect of the pyrrolidine nitrogen. |
| H8' | 6.5 - 6.7 | dd | ~7.2, 4.9 | Doublet of doublets, coupled to H9' and H6'. |
| H3' | 4.4 - 4.6 | m | - | Multiplet, deshielded by the adjacent hydroxyl group. |
| H2'α, H5'α | 3.6 - 3.8 | m | - | Multiplets, diastereotopic protons on the carbons adjacent to the pyridine ring. |
| H2'β, H5'β | 3.4 - 3.6 | m | - | Multiplets, diastereotopic protons on the carbons adjacent to the pyridine ring. |
| H4'α | 2.2 - 2.4 | m | - | Multiplet, diastereotopic proton. |
| H4'β | 2.0 - 2.2 | m | - | Multiplet, diastereotopic proton. |
| OH | broad s | - | - | A broad singlet, the chemical shift of which is dependent on concentration and solvent. |
Table 1: Predicted ¹H NMR data for 1-(Pyridin-2-yl)pyrrolidin-3-ol.
Interpretation and Causality:
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Pyridine Protons (H6', H7', H8', H9'): The chemical shifts and splitting patterns are consistent with a 2-substituted pyridine ring. The proton ortho to the nitrogen (H6') is the most deshielded. The signals for the other pyridine protons are in the expected aromatic region. This pattern is comparable to experimental data for 2-aminopyridine.[1][2]
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Pyrrolidine Protons: The protons on the pyrrolidine ring exhibit complex multiplets due to diastereotopicity and spin-spin coupling. The proton on the carbon bearing the hydroxyl group (H3') is expected to be the most deshielded among the aliphatic protons. The protons on the carbons adjacent to the nitrogen (H2' and H5') are also deshielded.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the number of unique carbon environments in the molecule.
Protocol for ¹³C NMR Prediction: The ¹³C NMR chemical shifts were predicted using the online tool NMRdb.org. This tool utilizes a database-driven approach to estimate chemical shifts.
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C6' | 158 - 160 | Quaternary carbon of the pyridine ring attached to the pyrrolidine nitrogen. |
| C8' | 147 - 149 | Aromatic CH. |
| C10' | 137 - 139 | Aromatic CH. |
| C7' | 112 - 114 | Aromatic CH. |
| C9' | 106 - 108 | Aromatic CH. |
| C3' | 68 - 70 | Carbon bearing the hydroxyl group. |
| C2', C5' | 50 - 55 | Carbons adjacent to the pyrrolidine nitrogen. |
| C4' | 35 - 40 | Aliphatic carbon. |
Table 2: Predicted ¹³C NMR data for 1-(Pyridin-2-yl)pyrrolidin-3-ol.
Interpretation and Causality:
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Pyridine Carbons (C6' - C10'): The chemical shifts are characteristic of a pyridine ring. The quaternary carbon (C6') attached to the nitrogen of the pyrrolidine ring is the most deshielded.
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Pyrrolidine Carbons (C2' - C5'): The carbon attached to the hydroxyl group (C3') is significantly deshielded due to the electronegativity of the oxygen atom. The carbons adjacent to the pyrrolidine nitrogen (C2' and C5') are also deshielded compared to the C4' carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Protocol for IR Spectrum Prediction: The IR spectrum was predicted based on characteristic group frequencies from established literature and databases. Computational tools offered by companies like CD ComputaBio, which use methods like Density Functional Theory (DFT), can provide more detailed predictions.[3]
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad | The broadness is due to hydrogen bonding. |
| C-H stretch (aromatic) | 3000 - 3100 | Medium | Characteristic of the pyridine ring. |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium | From the pyrrolidine ring. |
| C=N, C=C stretch (aromatic) | 1400 - 1600 | Medium to Strong | Vibrations of the pyridine ring. |
| C-O stretch (secondary alcohol) | 1100 - 1150 | Strong | This is a key diagnostic peak for the secondary alcohol.[4][5] |
| C-N stretch (aromatic amine) | 1250 - 1350 | Medium | Stretching vibration of the C-N bond between the pyridine and pyrrolidine rings. |
Table 3: Predicted IR absorption bands for 1-(Pyridin-2-yl)pyrrolidin-3-ol.
Interpretation and Causality:
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The most prominent feature is expected to be a broad and strong absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol, broadened by intermolecular hydrogen bonding.[6][7]
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The presence of the pyridine ring will be indicated by C-H stretching absorptions just above 3000 cm⁻¹ and several medium to strong bands in the 1400-1600 cm⁻¹ region due to C=C and C=N bond stretching.
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The pyrrolidine ring will show aliphatic C-H stretching bands below 3000 cm⁻¹.
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A strong band around 1100-1150 cm⁻¹ due to the C-O stretching of the secondary alcohol is a key diagnostic feature.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.
Protocol for Mass Spectrum Prediction: The predicted mass spectral data is based on the fragmentation patterns of similar N-aryl pyrrolidine compounds and general principles of mass spectrometry. PubChem provides computationally predicted mass-to-charge ratios for various adducts.
Predicted Fragmentation:
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Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 176, corresponding to the molecular weight of the compound (C₉H₁₂N₂O).
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Key Fragmentation Pathways:
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Loss of the Pyrrolidine Moiety: A common fragmentation pathway for N-aryl pyrrolidines involves the cleavage of the C-N bond connecting the two rings. This can lead to the formation of a fragment corresponding to the pyridine ring with a positive charge.
-
Loss of Water: The presence of the hydroxyl group makes the loss of a water molecule (18 Da) from the molecular ion a likely fragmentation pathway, leading to a peak at m/z = 158.
-
Pyrrolidine Ring Fragmentation: The pyrrolidine ring itself can undergo fragmentation, leading to smaller fragment ions. Cleavage of the pyrrolidine ring can be initiated by the nitrogen atom. Recent studies on pyrrolidine-containing compounds show that the pyrrolidine moiety can preferentially sequester a proton, leading to a dominant, and sometimes uninformative, fragment ion.[8][9]
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Figure 2: Proposed key fragmentation pathways for 1-(Pyridin-2-yl)pyrrolidin-3-ol.
Predicted Mass-to-Charge Ratios (from PubChem):
| Adduct | Predicted m/z |
| [M+H]⁺ | 177.1022 |
| [M+Na]⁺ | 199.0841 |
| [M+K]⁺ | 215.0580 |
Table 4: Predicted m/z values for common adducts of 1-(Pyridin-2-yl)pyrrolidin-3-ol.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 1-(Pyridin-2-yl)pyrrolidin-3-ol. By combining computational prediction tools with comparative analysis of structurally related compounds, a comprehensive spectroscopic profile has been established. This information serves as a valuable resource for the identification and characterization of this compound in various scientific and industrial applications. It is important to reiterate that the data presented here is predictive and should be confirmed with experimental data once it becomes available.
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